molecular formula C13H18N2OS B8405988 2-(5-Hydroxypentylthio)-5-methylbenzimidazole

2-(5-Hydroxypentylthio)-5-methylbenzimidazole

Cat. No.: B8405988
M. Wt: 250.36 g/mol
InChI Key: IZJPBWRUDZZUSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Hydroxypentylthio)-5-methylbenzimidazole is a useful research compound. Its molecular formula is C13H18N2OS and its molecular weight is 250.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H18N2OS

Molecular Weight

250.36 g/mol

IUPAC Name

5-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]pentan-1-ol

InChI

InChI=1S/C13H18N2OS/c1-10-5-6-11-12(9-10)15-13(14-11)17-8-4-2-3-7-16/h5-6,9,16H,2-4,7-8H2,1H3,(H,14,15)

InChI Key

IZJPBWRUDZZUSF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCCCCCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.46 g of 5-methyl-2-mercaptobenzimidazole and 3.4 g of 5-bromopentyl acetate were dissolved in 30 ml of ethanol and the mixture was refluxed with stirring under heating for 7 hours. After cooling to room temperature, the reaction mixture was added with was 22.5 ml of 2 N sodium hydroxide solution and stirred at room temperature for 1 hour, and then poured into water and extracted with ethyl acetate. The ethyl acetate layer was washed with saturated brine and dried over sodium sulfate and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (methylene chloride:methanol=95:5) to obtain 3.04 g of the title compound as pale yellow oil (yield: 81%).
Quantity
2.46 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

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